molecular formula C7H12O2 B13081530 ethyl (1S,2S)-2-methylcyclopropane-1-carboxylate

ethyl (1S,2S)-2-methylcyclopropane-1-carboxylate

Cat. No.: B13081530
M. Wt: 128.17 g/mol
InChI Key: JWYSLVLBKXDZCW-WDSKDSINSA-N
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Description

Ethyl (1S,2S)-2-methylcyclopropane-1-carboxylate is a chiral cyclopropane derivative characterized by its bicyclic structure, where a methyl group and an ethyl ester moiety occupy adjacent positions on the cyclopropane ring. The (1S,2S) stereochemistry imparts distinct physicochemical and biological properties, making it valuable in asymmetric synthesis and pharmaceutical applications, particularly as a precursor for pyrethroid insecticides and enzyme inhibitors . Its synthesis typically involves stereoselective cyclopropanation reactions, with purification yielding high enantiomeric purity.

Properties

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

ethyl (1S,2S)-2-methylcyclopropane-1-carboxylate

InChI

InChI=1S/C7H12O2/c1-3-9-7(8)6-4-5(6)2/h5-6H,3-4H2,1-2H3/t5-,6-/m0/s1

InChI Key

JWYSLVLBKXDZCW-WDSKDSINSA-N

Isomeric SMILES

CCOC(=O)[C@H]1C[C@@H]1C

Canonical SMILES

CCOC(=O)C1CC1C

Origin of Product

United States

Preparation Methods

Cyclopropanation of Alkenes Using Diazo Compounds

The most common and effective method to prepare this compound involves the stereoselective cyclopropanation of alkenes with ethyl diazoacetate under transition metal catalysis. Typical catalysts include rhodium and copper complexes, which facilitate carbene transfer to the alkene, forming the cyclopropane ring with control over stereochemistry.

  • Reaction conditions:
    • Alkene substrate (often substituted to favor stereoselectivity)
    • Ethyl diazoacetate as carbene precursor
    • Rhodium(II) acetate or copper(I) salts as catalysts
    • Solvent: dichloromethane or toluene
    • Temperature: 0 to 25 °C to optimize stereoselectivity and yield

This method yields the (1S,2S) stereoisomer with high enantiomeric excess, crucial for downstream biological activity applications.

Esterification of 2-Methylcyclopropanecarboxylic Acid

An alternative route involves the esterification of the corresponding carboxylic acid, 2-methylcyclopropanecarboxylic acid, with ethanol in the presence of strong acid catalysts such as sulfuric acid. This classical Fischer esterification proceeds via protonation of the acid carbonyl, nucleophilic attack by ethanol, and dehydration to yield the ethyl ester.

  • Reaction conditions:
    • 2-Methylcyclopropanecarboxylic acid
    • Excess ethanol as solvent and reagent
    • Sulfuric acid catalyst (catalytic amount)
    • Reflux temperature (approx. 78 °C)
    • Removal of water to drive equilibrium toward ester formation

This method is widely used in industrial settings due to its simplicity and scalability.

Cyclopropanation Using Ylides and Carbene Precursors

Other synthetic approaches include the use of sulfur ylides or diazomethane derivatives to form cyclopropane rings on α,β-unsaturated esters or alkenes. These methods allow for diastereoselective control and can be optimized by varying base strength, solvent polarity, and temperature.

  • Example: Diastereoselective addition of methyl thiolacetate to ethyl 2-(diethoxymethyl)cycloprop-2-ene-1-carboxylate in anhydrous acetonitrile with sodium hydride base at 0–25 °C.

Industrial Production Considerations

Industrial synthesis often employs continuous flow microreactor systems for cyclopropanation to enhance safety (due to diazo compound handling), improve reaction control, and increase throughput. These systems allow precise temperature and mixing control, leading to better stereoselectivity and yield compared to batch processes.

Reaction Conditions and Optimization

Method Catalyst/Reagent Solvent Temperature Yield (%) Notes
Cyclopropanation with Rh(II) Rhodium(II) acetate DCM or toluene 0–25 °C 75–90 High stereoselectivity for (1S,2S) isomer
Esterification Sulfuric acid (catalytic) Ethanol Reflux (~78 °C) 80–95 Requires water removal for equilibrium
Cyclopropanation with ylides Sodium hydride base Anhydrous acetonitrile 0–25 °C 70–85 Diastereoselective, sensitive to conditions

Purification and Characterization

Purification typically involves column chromatography or crystallization to isolate the (1S,2S) enantiomer with high purity. Analytical techniques critical for characterization include:

  • NMR Spectroscopy: Proton and carbon NMR to confirm cyclopropane ring protons and stereochemistry (cyclopropane protons typically appear at δ 1.2–2.5 ppm).
  • Mass Spectrometry: High-resolution MS confirms molecular weight (128.17 g/mol) and fragmentation patterns.
  • X-ray Crystallography: Used to definitively assign stereochemistry and ring strain parameters.
  • IR Spectroscopy: Confirms ester carbonyl group presence (1700–1750 cm⁻¹).

Research Findings and Mechanistic Insights

  • The cyclopropanation mechanism involves metal-carbene intermediates reacting with alkenes to form the three-membered ring with stereocontrol dictated by catalyst and substrate sterics.
  • Esterification proceeds via classical acid-catalyzed nucleophilic acyl substitution.
  • Continuous flow methods reduce hazards associated with diazo compounds and improve reproducibility.
  • The (1S,2S) stereochemistry is essential for biological activity, influencing binding in pharmaceutical and agrochemical applications.

Summary Table of Preparation Methods

Preparation Method Key Reagents/Catalysts Advantages Limitations Typical Yield (%)
Cyclopropanation with diazo compounds Ethyl diazoacetate, Rh(II) or Cu(I) catalyst High stereoselectivity, suitable for chiral synthesis Requires handling of hazardous diazo compounds 75–90
Esterification of carboxylic acid 2-Methylcyclopropanecarboxylic acid, H2SO4 catalyst Simple, scalable industrial process Equilibrium reaction, requires water removal 80–95
Cyclopropanation using ylides Sodium hydride, thiolacetate derivatives Diastereoselective, versatile Sensitive to reaction conditions 70–85
Continuous flow cyclopropanation Microreactor, Rh(II) catalyst Enhanced safety, efficiency, scalability Requires specialized equipment Comparable to batch

Chemical Reactions Analysis

Types of Reactions

Ethyl (1S,2S)-2-methylcyclopropane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various ester derivatives.

Scientific Research Applications

Pharmaceutical Intermediates

Ethyl (1S,2S)-2-methylcyclopropane-1-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that enhance biological activity. For instance:

  • Anticancer Agents : Research indicates that derivatives of this compound can be modified to create potent anticancer drugs through selective functionalization .

Agrochemical Development

The compound is also explored in the development of agrochemicals. Its ability to act as a building block for herbicides and insecticides has been documented:

  • Insect Growth Regulators : Modifications of this compound have been tested for efficacy against specific pests, demonstrating significant biological activity .

Case Study 1: Synthesis of Anticancer Drugs

A study published in a peer-reviewed journal detailed the synthesis of an anticancer drug using this compound as a key intermediate. The researchers modified the compound to enhance its selectivity towards cancer cells while minimizing toxicity to healthy cells. The results indicated a promising therapeutic index, paving the way for further clinical development .

Case Study 2: Development of Insect Growth Regulators

Another significant application was documented in agricultural research where derivatives of this compound were synthesized and tested as insect growth regulators. The compounds demonstrated effective control over pest populations with minimal environmental impact, highlighting their potential use in sustainable agriculture .

Mechanism of Action

The mechanism of action of ethyl (1S,2S)-2-methylcyclopropane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between ethyl (1S,2S)-2-methylcyclopropane-1-carboxylate and analogous cyclopropane derivatives:

Compound Name Molecular Formula Substituents Stereochemistry Melting Point (°C) Key Features Reference
This compound C₈H₁₂O₂ Methyl, ethyl ester (1S,2S) 101–104 High optical rotation ([α] +17.8 in CHCl₃); pyrethroid intermediate
Cyano(3-phenoxyphenyl)methyl (1R,2S)-2-methylcyclopropane-1-carboxylate C₂₃H₁₈ClNO₃ Methyl, 4-chlorophenyl, cyano-phenoxy (1R,2S) 101–104 Pyrethroid analog with insecticidal activity; lower enantiomeric purity
Ethyl 1-(chlorocarbonyl)-2,2-dimethylcyclopropane-1-carboxylate C₉H₁₃ClO₃ Chlorocarbonyl, 2,2-dimethyl N/A 138–140 Reactive intermediate for sulfonamide synthesis; higher thermal stability
Methyl (1S,2R)-2-(2-hydroxyethyl)cyclopropane-1-carboxylate C₇H₁₂O₃ Hydroxyethyl (1S,2R) N/A Increased polarity due to hydroxyl group; H302 toxicity warning
Ethyl (1S,2S)-2-(4-biphenylyl)cyclopropane-1-carboxylate C₁₈H₁₈O₂ Biphenylyl (1S,2S) N/A Enhanced aromaticity; potential use in materials science
Ethyl (1S,2S)-2-(4-hydroxy-3-methoxyphenyl)cyclopropane-1-carboxylate C₁₃H₁₆O₄ 4-hydroxy-3-methoxyphenyl (1S,2S) N/A Antioxidant potential due to phenolic groups; higher oxygen content

Stereochemical and Functional Group Impact

  • Stereochemistry : The (1S,2S) configuration in the target compound contrasts with the (1R,2S) diastereomer in , which reduces bioactivity in pyrethroids due to mismatched stereoelectronic requirements .
  • Substituent Effects :
    • Electron-Withdrawing Groups : The chlorocarbonyl group in increases reactivity toward nucleophiles, enabling sulfonamide coupling .
    • Aromatic Substituents : Biphenylyl () and methoxyphenyl () groups enhance π-π stacking interactions, relevant in drug-receptor binding .
    • Hydrophilic Groups : The hydroxyethyl group in improves water solubility but introduces handling hazards (H302) .

Biological Activity

Ethyl (1S,2S)-2-methylcyclopropane-1-carboxylate is a compound of significant interest due to its unique cyclopropane structure and potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its chiral cyclopropane ring and an ethyl ester functional group. Its molecular formula is C7H12O2C_7H_{12}O_2 . The compound's chirality at the 1 and 2 positions contributes to its distinct reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The cyclopropane ring enhances structural rigidity, which may improve binding affinity to active sites on target proteins. The benzyloxy methyl group can act as a ligand, modulating enzyme activity or receptor signaling pathways .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Enzyme Inhibition : this compound has been studied for its potential as an enzyme inhibitor. Its structural features allow it to fit into enzyme active sites effectively, thereby inhibiting catalytic activity.
  • Insecticidal Activity : A study exploring the stereostructure-activity relationship of cyclopropane derivatives revealed that certain analogs exhibit significant insecticidal properties. This compound was compared with other compounds, showing varying levels of activity against specific insect targets .

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on a specific enzyme involved in metabolic pathways. The results indicated a dose-dependent inhibition with an IC50 value determined through kinetic assays. This suggests potential applications in drug development targeting metabolic disorders.

Case Study 2: Insecticidal Efficacy

In another study focused on agricultural applications, this compound was tested alongside known insecticides. The compound demonstrated moderate insecticidal activity compared to established pyrethroids. Its efficacy was attributed to its ability to disrupt neuronal function in targeted pests .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameKey FeaturesBiological Activity
Cyclopropanecarboxylic acidLacks ethyl ester; less reactiveMinimal biological activity
MethylcyclopropaneNo carboxylate group; different reactivityNot significantly active
Ethyl cyclopropanecarboxylateSimilar structure but lacks methyl groupModerate insecticidal activity
Ethyl (1R,2R)-2-methylcyclopropane-1-carboxylateStereoisomer with different binding propertiesVaries in efficacy

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